4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid
Description
4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid is a chloro-substituted benzoic acid derivative featuring a hydroxymethylphenyl group at the ortho position. Its hydroxymethyl group distinguishes it from other benzoic acid derivatives, influencing solubility, hydrogen-bonding capacity, and metabolic stability .
Properties
IUPAC Name |
4-chloro-2-[3-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-4-5-12(14(17)18)13(7-11)10-3-1-2-9(6-10)8-16/h1-7,16H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWQBOJKYVJWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689089 | |
| Record name | 5-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-33-6 | |
| Record name | 5-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of a suitable aromatic compound followed by chlorination and hydroxymethylation. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) for the acylation step and reagents like thionyl chloride (SOCl2) for chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 4-Chloro-2-(3-carboxyphenyl)benzoic acid.
Reduction: 2-(3-hydroxymethylphenyl)benzoic acid.
Substitution: 4-Substituted-2-(3-hydroxymethylphenyl)benzoic acid derivatives.
Scientific Research Applications
4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in TRPM4 Inhibition
Several 4-chloro-2-substituted benzoic acid derivatives are potent inhibitors of the TRPM4 ion channel, a therapeutic target in cardiovascular and cancer diseases:
- TRPM4 inhibitors like CBA and NBA rely on bulky aromatic substituents for binding affinity, suggesting the hydroxymethylphenyl group could offer a unique interaction profile .
Antimicrobial and Antiviral Derivatives
Benzoic acid derivatives with amino or hydrazone substituents exhibit diverse bioactivities:
- Key Insights :
Physicochemical Properties
Substituents critically influence physicochemical parameters:
*Estimated using analogous structures.
Biological Activity
4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid, a compound with notable structural features, has garnered interest in various fields of biological research. Its unique combination of functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with anti-inflammatory and antimicrobial properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of 4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid can be represented as follows:
This compound features a chlorine atom at the para position relative to a hydroxymethyl group on a phenyl ring, which is attached to a benzoic acid core. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research has indicated that 4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate immune responses, particularly in reducing inflammation in animal models. It appears to influence the expression of pro-inflammatory cytokines.
Antimicrobial Activity
A study conducted by Wang et al. (2022) demonstrated that derivatives of benzoic acid, including compounds similar to 4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid, exhibited significant antibacterial activity. The study reported inhibition zones ranging from 10 mm to 20 mm against various pathogens, indicating potential as a therapeutic agent against infections .
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| 4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid | 15 mm | E. coli |
| Similar Compound A | 18 mm | S. aureus |
| Similar Compound B | 20 mm | C. albicans |
Anti-inflammatory Mechanism
In another investigation, the compound was tested in LPS-induced inflammation models in mice. Results indicated that treatment with 4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid led to a significant reduction in CD4+ T-cell populations while increasing regulatory T-cells (Tregs). This shift suggests a potential mechanism for its anti-inflammatory properties through modulation of immune cell populations .
The biological activity of 4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Cytokine Modulation : It appears to downregulate pro-inflammatory cytokines while upregulating anti-inflammatory mediators.
- Cellular Interaction : The hydroxymethyl group may facilitate interactions with cellular receptors or proteins, altering their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
